gamma-Promedol

Vue d'ensemble

Description

Trimeperidine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.

A narcotic analgesic similar to MEPERIDINE; it exists in four stereoisomers, two of which, the beta (isopromedol) and the gamma (trimeperidine) are active.

Applications De Recherche Scientifique

Pharmacological Profile

Gamma-Promedol acts primarily as an agonist at the mu-opioid receptors in the central nervous system. Its analgesic effects are comparable to those of meperidine but are characterized by a shorter duration of action and a lower potency. The compound exists in multiple stereoisomers, with the gamma isomer being notably active .

Therapeutic Applications

-

Pain Management

- Acute Pain Relief : this compound is utilized for managing moderate to severe pain, particularly in postoperative settings.

- Chronic Pain Conditions : It has been used in patients with chronic pain syndromes where other analgesics may be ineffective.

-

Anesthesia

- Adjunct in Anesthesia : The compound is sometimes used as an adjunct to general anesthesia, providing analgesia during surgical procedures.

-

Palliative Care

- In palliative settings, this compound helps alleviate pain and improve the quality of life for patients with terminal illnesses.

Case Study 1: Postoperative Analgesia

A study involving patients undergoing abdominal surgery demonstrated that administration of this compound provided effective pain relief with fewer side effects compared to traditional opioids like morphine. Patients reported satisfactory pain control and quicker recovery times .

Case Study 2: Chronic Pain Management

In a clinical trial focusing on patients with chronic back pain, this compound was found to reduce pain scores significantly over a 12-week period. The study highlighted its potential as a long-term analgesic option, particularly for those who do not respond well to non-opioid analgesics .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other opioids:

| Drug | Potency (relative to morphine) | Duration of Action | Common Uses |

|---|---|---|---|

| This compound | Moderate | Short | Acute and chronic pain |

| Morphine | 1 | Long | Severe pain |

| Meperidine | 0.1 | Short | Acute pain |

Adverse Effects and Considerations

While this compound is effective for pain management, it is associated with several adverse effects:

Propriétés

Numéro CAS |

29606-10-8 |

|---|---|

Formule moléculaire |

C17H25NO2 |

Poids moléculaire |

275.4 g/mol |

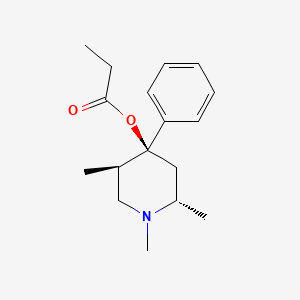

Nom IUPAC |

[(2S,4S,5R)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] propanoate |

InChI |

InChI=1S/C17H25NO2/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2/h6-10,13-14H,5,11-12H2,1-4H3/t13-,14+,17+/m1/s1 |

Clé InChI |

UVITTYOJFDLOGI-KEYYUXOJSA-N |

SMILES |

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2 |

SMILES isomérique |

CCC(=O)O[C@]1(C[C@@H](N(C[C@H]1C)C)C)C2=CC=CC=C2 |

SMILES canonique |

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dimethylmeperidine Isopromedol Promedol Trimeperidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.